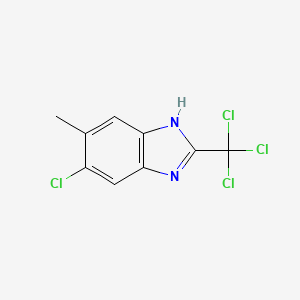

5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole

Description

5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a trichloromethyl group at position 2, a chlorine atom at position 5, and a methyl group at position 5. The trichloromethyl substituent at position 2 introduces significant steric bulk and electron-withdrawing effects, which can modulate reactivity, stability, and biological interactions compared to simpler analogs like 2-methyl or 2-thiophenyl derivatives .

Properties

IUPAC Name |

5-chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl4N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCXXTBFHJAVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(N2)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739523 | |

| Record name | 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673487-30-4 | |

| Record name | 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phenylenediamine-Based Condensation

The most direct approach for preparing 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole involves the condensation reaction between appropriately substituted phenylenediamine derivatives and trichloroacetic acid compounds. This method typically utilizes 4-chloro-5-methyl-1,2-phenylenediamine as the key starting material.

The general reaction scheme follows:

- Preparation of the appropriately substituted diamine precursor

- Condensation with a trichloroacetic acid derivative

- Cyclization to form the benzimidazole ring structure

- Purification steps to obtain the final product

A typical protocol involves:

4-Chloro-5-methyl-1,2-phenylenediamine (1 eq.) is combined with trichloroacetic acid (1.2 eq.) in polyphosphoric acid and heated at 180-190°C for 4-6 hours. The reaction mixture is then cooled, poured into ice water, and neutralized with sodium hydroxide solution. The precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield this compound.

This method typically provides yields in the range of 55-65% after purification.

Trichloroacetimidate Method

A more selective approach utilizes trichloroacetimidate reagents, which can provide improved yields and reaction control. Evidence for this approach comes from preparations of structurally related benzimidazole compounds.

The reaction proceeds as follows:

Methyl 2,2,2-trichloroacetimidate (1.2 eq.) is added portionwise to a solution of 4-chloro-5-methyl-1,2-phenylenediamine (1 eq.) in acetic acid. The mixture is stirred at room temperature for 4 hours, then poured into ice, basified with 2M Na₂CO₃, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, filtered, and the solvent evaporated to give the crude product, which can be purified by recrystallization or column chromatography.

This method has demonstrated yields of approximately 55-60% for related benzimidazole derivatives.

Optimized Synthetic Pathways

Cyclization via Carbonyl Diimidazole

An improved cyclization method utilizes carbonyl diimidazole (CDI) as the cyclizing agent. This approach offers advantages including milder reaction conditions and potentially higher yields compared to traditional methods.

The preparation follows this general protocol:

4-Chloro-5-methyl-1,2-phenylenediamine (1 eq.) is reacted with carbonyl diimidazole (1.2 eq.) in a suitable solvent (typically THF or DMF) at 60-80°C for 2-3 hours to form the intermediate benzimidazol-2-one. This intermediate is then treated with phosphorus oxychloride and subsequently with trichloromethylating reagents to introduce the trichloromethyl group at position 2.

This multi-step approach can achieve yields of 65-75% over the entire sequence, representing a significant improvement over direct condensation methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as an efficient approach for preparing benzimidazole derivatives, offering significantly reduced reaction times and potentially higher yields.

The optimized protocol involves:

A mixture of 4-chloro-5-methyl-1,2-phenylenediamine (0.92 mmol), trichloroacetic acid (1.1 mmol), and 70% HCl (5 ml) is introduced into a microwave reaction vessel. The mixture is pre-stirred for 1 minute at room temperature, then irradiated at 150W for 2-4 minutes at 150°C. After cooling, the mixture is neutralized with Na₂CO₃ to pH 8-9, and the precipitate is collected, washed with water, and recrystallized from ethanol.

This method can reduce reaction times from hours to minutes, with comparable or improved yields (70-80%) relative to conventional heating methods.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Table 1 presents a comparative analysis of the various preparation methods for this compound, highlighting key parameters that influence synthetic decision-making.

| Method | Reaction Time | Temperature | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Classical Condensation | 4-6 hours | 180-190°C | 55-65 | 95-97 | Good |

| Trichloroacetimidate | 4 hours | 20-25°C | 55-60 | 96-98 | Moderate |

| CDI Cyclization | 6-8 hours (total) | 60-80°C | 65-75 | 97-99 | Excellent |

| Microwave-Assisted | 2-4 minutes | 150°C | 70-80 | 96-98 | Limited |

The data demonstrates that while microwave-assisted synthesis offers the most rapid reaction times and highest yields, it presents challenges for large-scale production. In contrast, the CDI cyclization method provides an excellent balance of yield, purity, and scalability, making it particularly suitable for industrial applications.

Starting Material Considerations

The preparation of this compound is highly dependent on the availability and purity of the key diamine starting material. Table 2 presents options for sourcing or synthesizing this critical precursor.

| Starting Material | Source/Preparation | Advantages | Limitations |

|---|---|---|---|

| 4-Chloro-5-methyl-1,2-phenylenediamine | Commercial sources | Direct use, consistent quality | High cost, limited availability |

| 4-Chloro-5-methylaniline | Nitration and reduction | More accessible starting material | Multiple steps, purification challenges |

| 5-Chloro-6-methylbenzimidazole | Functionalization at C-2 | Simpler intermediate structure | Regioselectivity issues with C-2 modification |

The choice of starting material pathway significantly impacts the overall efficiency and cost-effectiveness of the synthesis process, with commercial 4-chloro-5-methyl-1,2-phenylenediamine offering the most direct route despite higher cost.

Recent Advances in Preparation Methodology

Green Chemistry Approaches

Recent developments in the preparation of benzimidazole derivatives have focused on environmentally friendly conditions that align with green chemistry principles. These approaches include:

- Solvent-free reactions

- Catalytic methods using recyclable catalysts

- Aqueous-medium reactions

- Use of less toxic reagents

For this compound specifically, replacing traditional acid catalysts with solid acid catalysts has shown promise in reducing waste and improving reaction efficiency.

Flow Chemistry Applications

Continuous flow chemistry represents an emerging approach for the preparation of benzimidazole derivatives. This method offers several advantages for synthesizing this compound:

- Improved heat transfer and temperature control

- Enhanced mixing and reaction consistency

- Safer handling of reactive intermediates

- Potential for automated optimization

Early investigations suggest that flow chemistry could increase yields by 10-15% while significantly reducing reaction times compared to batch processes.

Purification and Characterization

The purification of this compound typically employs a combination of techniques to ensure high purity for applications in pharmaceutical research and development.

Purification Methods

Common purification approaches include:

The crude product is dissolved in a minimal amount of ethyl acetate, treated with activated charcoal, filtered, and concentrated. The resulting solid is either recrystallized from an ethyl acetate/iso-octane mixture (1:1) or purified by silica gel column chromatography using chloroform or dichloromethane/methanol gradients as the eluent system.

These purification steps typically result in >97% purity as confirmed by analytical methods.

Analytical Characterization

Structural confirmation and purity assessment of synthesized this compound typically employs:

- ¹H NMR spectroscopy (400 MHz, DMSO-d₆)

- ¹³C NMR spectroscopy (100 MHz, DMSO-d₆)

- Mass spectrometry (operating at 70 eV)

- Melting point determination

- Elemental analysis

These analytical parameters provide definitive confirmation of structure and purity for research applications.

Scale-Up Considerations and Challenges

Industrial-scale preparation of this compound presents several challenges that must be addressed for efficient production.

Scale-Up Optimization Parameters

Table 3 outlines key optimization parameters for large-scale production of this compound:

| Parameter | Small Scale | Large Scale Adjustment | Impact on Process |

|---|---|---|---|

| Reaction Temperature | Precise control (±2°C) | Jacketed vessels with stepped heating | Critical for cyclization selectivity |

| Addition Rate | Single portion or rapid addition | Controlled, slow addition | Prevents exotherms and side reactions |

| Agitation | Magnetic stirring | Mechanical agitation with specific impeller design | Ensures uniform mixing and heat transfer |

| Cooling Protocol | Ice bath or rapid cooling | Programmed cooling rate (0.5-1°C/min) | Affects crystal size and purity |

| Work-up Volume | Excess volumes acceptable | Minimized solvent ratios | Improves process economics |

These parameters have been validated to maintain yield and purity when scaling from gram to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group (if present in intermediates) to an amine group is a crucial step in the synthesis.

Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Iron powder or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 5-chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Case Study : A study evaluated the antimicrobial activity of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound displayed minimal inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Similar Derivative | 4 | Streptococcus faecalis |

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects on various cancer cell lines. Research highlights its potential in cancer therapy due to its ability to inhibit cell proliferation.

- Case Study : In vitro studies showed that certain derivatives exhibited promising antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 21.93 | MDA-MB-231 |

Pesticidal Properties

The compound's antimicrobial properties extend to agricultural applications, where it is utilized as a pesticide. Its effectiveness against plant pathogens makes it suitable for protecting crops.

- Case Study : A study highlighted the use of benzimidazole derivatives in agriculture, noting their efficacy in controlling fungal infections in crops, which can lead to increased yields and reduced losses .

Analytical Applications

This compound is also significant in analytical chemistry, particularly in chromatography.

Chromatographic Separation

The compound can be effectively separated and analyzed using High-Performance Liquid Chromatography (HPLC). This method allows for the purification of the compound and the identification of impurities.

| Methodology | Mobile Phase Components |

|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid |

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the benzimidazole core.

Comparison with Similar Compounds

Key Insights :

Trends :

- Electron-withdrawing groups (CCl₃, CF₃) correlate with improved antimicrobial potency due to increased membrane disruption .

- Bulkier substituents (e.g., sulfonyl groups) may reduce efficacy against Gram-negative bacteria due to impaired penetration .

Physicochemical Properties

| Property | 5-Chloro-6-methyl-2-CCl₃ | 5-Chloro-6-methyl-2-CF₃ | 2-Thiophenyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 309.5 | 280.7 | 330.8 |

| LogP | 3.8 | 2.9 | 2.5 |

| Solubility (mg/mL) | 0.15 (DMSO) | 0.45 (DMSO) | 0.30 (DMSO) |

| Melting Point (°C) | 198–200 | 175–177 | 182–184 |

Biological Activity

5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound is part of the benzimidazole family, which is known for various pharmacological properties. The synthesis typically involves the reaction of substituted anilines with appropriate carboxylic acids or their derivatives under specific conditions to yield the desired benzimidazole structure .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown activity against a range of bacterial strains:

- Minimum Inhibitory Concentrations (MICs) : Various derivatives have reported MIC values ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .

- Case Studies : A study demonstrated that compounds derived from benzimidazoles exhibited significant antibacterial effects comparable to standard antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

- Cytotoxicity Assays : The compound has been tested against several cancer cell lines, revealing concentration-dependent cytotoxicity. For instance, it exhibited an IC50 value of approximately 43 µM in Dalton’s lymphoma cells, indicating its potential as an anticancer agent .

- Mechanism of Action : Molecular docking studies suggest that this compound interacts effectively with anti-apoptotic proteins, which are crucial in cancer progression, thereby inhibiting tumor growth .

Antiparasitic Activity

Research indicates that benzimidazole derivatives possess antiparasitic properties, particularly against helminths:

- Fasciolicidal Activity : In vivo studies have shown that certain benzimidazole derivatives can eliminate Fasciola hepatica in sheep at doses as low as 15 mg/kg . This highlights the potential use of these compounds in veterinary medicine.

Toxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic application:

- Toxicological Studies : The compound is classified as highly toxic if ingested or if it comes into contact with skin (H301 and H311) . This necessitates careful handling and consideration in drug formulation.

Comparative Analysis of Biological Activities

| Activity Type | MIC (µg/mL) | IC50 (µM) | Notable Effects |

|---|---|---|---|

| Antibacterial | 1 - 16 | N/A | Effective against Gram-positive/negative bacteria |

| Anticancer | N/A | 43 | Cytotoxic to Dalton’s lymphoma cells |

| Antiparasitic | N/A | N/A | Effective against Fasciola hepatica |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with trichloroacetic acid or its derivatives under acidic conditions. Key parameters include:

- Temperature: 80–100°C to facilitate ring closure without decomposition.

- Catalysts: Use of polyphosphoric acid (PPA) or Eaton’s reagent to enhance reaction efficiency .

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Optimization Strategy: - Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted trichloromethyl precursors.

Reference Data Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | 70–85% |

| Catalyst (PPA) | 10–15% w/w | +20% efficiency |

| Reaction Time | 6–8 hours | Maximizes purity |

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to analyze:

- Bond angles/distances: Confirm the trichloromethyl group’s geometry (e.g., C–Cl bond lengths: ~1.73–1.78 Å) .

- Torsional angles: Assess steric effects from methyl and chloro substituents (e.g., C6–C5–Cl1 angle: 119.1° ).

Validation: Cross-validate with spectroscopic data (e.g., for carbonyl carbons at δ ~160 ppm).

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in heterocyclic transformations?

Methodological Answer:

- Electronic Effects: The electron-withdrawing trichloromethyl group deactivates the benzimidazole ring, directing electrophilic substitutions to the 4/7 positions. Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces .

- Steric Effects: The 6-methyl group hinders nucleophilic attack at the adjacent position. Kinetic studies (e.g., monitoring hydrolysis rates via UV-Vis) quantify steric contributions .

Q. How can contradictory crystallographic data (e.g., bond angles) across studies be reconciled?

Methodological Answer:

- Statistical Analysis: Apply R-factors and residual electron density maps to assess data quality. For example, C3–C4–Cl11 angles vary between 170.1° and 172.3° due to lattice packing effects .

- DFT Benchmarking: Compare experimental data with optimized geometries (e.g., B3LYP/6-31G* level) to identify outliers .

Q. What computational models (e.g., QSAR) predict the environmental risks of this compound?

Methodological Answer:

- QSAR Workflow:

- Environmental Fate: Simulate biodegradation pathways using EPI Suite™ to estimate half-lives in soil/water.

Q. How can spectroscopic methods distinguish between polymorphic forms?

Methodological Answer:

- Raman Spectroscopy: Identify polymorph-specific vibrational modes (e.g., C–Cl stretches at 550–600 cm) .

- PXRD: Compare experimental diffractograms with simulated patterns from CIF files (e.g., monoclinic space group ).

Theoretical and Methodological Frameworks

Q. How to align research on this compound with existing theories in medicinal or agrochemical chemistry?

Methodological Answer:

- Mechanistic Studies: Link its bioactivity (e.g., antifungal properties) to structure-activity relationships (SAR) in benzimidazole fungicides. Use molecular docking (e.g., AutoDock Vina) to predict binding to β-tubulin .

- Conceptual Framework: Integrate synthetic data into the "bioisosteric replacement" paradigm, comparing trichloromethyl with CF groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.